molecular formula C70H114N6O23 B12433114 LG-PEG10-click-DBCO-Oleic

LG-PEG10-click-DBCO-Oleic

Cat. No.: B12433114
M. Wt: 1407.7 g/mol
InChI Key: XNJVMJLAXNBKFE-DFNVLTDUSA-N
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Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LG-PEG10-click-DBCO-Oleic stands out due to its combination of a polyethylene glycol chain, a dibenzocyclooctyne group, and an oleic acid moiety. This unique structure provides enhanced solubility, biocompatibility, and specific reactivity, making it a versatile and valuable compound in various scientific research applications .

Properties

Molecular Formula

C70H114N6O23

Molecular Weight

1407.7 g/mol

IUPAC Name

(Z)-N-[3-oxo-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),4,7,9,11,15,17-octaen-13-yl]propyl]octadec-9-enamide

InChI

InChI=1S/C70H114N6O23/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-59(80)71-27-26-60(81)75-50-53-21-17-18-22-54(53)62-61(55-23-19-20-24-56(55)75)73-74-76(62)29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-48-96-46-44-94-42-40-92-38-36-90-34-32-88-30-28-72-69(87)66(85)65(84)68(57(79)51-77)99-70-67(86)64(83)63(82)58(52-78)98-70/h9-10,17-24,57-58,63-68,70,77-79,82-86H,2-8,11-16,25-52H2,1H3,(H,71,80)(H,72,87)/b10-9-/t57-,58-,63+,64+,65-,66-,67-,68?,70+/m1/s1

InChI Key

XNJVMJLAXNBKFE-DFNVLTDUSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(C(C(C(CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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